Product packaging for 2-Amino-4-chloro-N-cyclopropylbenzamide(Cat. No.:CAS No. 63887-20-7)

2-Amino-4-chloro-N-cyclopropylbenzamide

Cat. No.: B13155493
CAS No.: 63887-20-7
M. Wt: 210.66 g/mol
InChI Key: OSYHQZRVVFBTEP-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-cyclopropylbenzamide is a benzamide derivative serving as a valuable chemical intermediate and scaffold in scientific research, particularly in medicinal chemistry and drug discovery. This compound features a benzamide core substituted with an amino group, a chloro group, and an N-cyclopropyl moiety. The cyclopropyl group is known to influence the molecule's electronic properties and metabolic stability, making it a feature of interest in the design of bioactive molecules . This chemical scaffold is under investigation for its potential to interact with various biological targets. Research on similar benzamide derivatives has demonstrated selective inhibitory activity against enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions such as thrombosis, inflammation, and cancer . Furthermore, structurally related 2-aminothiophene-carboxamide compounds have been synthesized and studied for a range of pharmacological activities, including anticancer properties, by inhibiting processes like tubulin polymerization . The molecular structure of related compounds has been thoroughly characterized using techniques including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, supported by Density Functional Theory (DFT) calculations to understand their electronic properties and reactive sites . Researchers utilize this compound as a key building block for the synthesis of more complex molecules. Its reactive amino and amide functional groups allow for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) . As with all our products, this compound is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O B13155493 2-Amino-4-chloro-N-cyclopropylbenzamide CAS No. 63887-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63887-20-7

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-amino-4-chloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)

InChI Key

OSYHQZRVVFBTEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Chloro N Cyclopropylbenzamide

Established Synthetic Routes for 2-Amino-4-chloro-N-cyclopropylbenzamide

The primary and most established method for synthesizing N-substituted benzamides like this compound involves the formation of an amide bond between a carboxylic acid and an amine. This approach is favored for its reliability and adaptability.

The formation of the amide bond in this compound is typically achieved through a condensation reaction between 2-amino-4-chlorobenzoic acid and cyclopropylamine (B47189). This reaction, however, does not proceed spontaneously and requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Common methods for activating the carboxylic acid involve converting it into a more reactive derivative, such as an acid chloride or using coupling reagents. The acid chloride route, while effective, often uses harsh reagents like thionyl chloride or oxalyl chloride. nih.gov Modern synthesis often prefers in-situ activation with coupling reagents, which are used in stoichiometric quantities and generate byproducts that are easily removed. ucl.ac.uk Examples of such reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The general pathway involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine (cyclopropylamine) to form the desired amide.

A series of 2-amino-N-phenylbenzamides and 3-phenyl-1,2,3-benzotriazin-4(3H)-ones were synthesized and evaluated for their biological activities. researchgate.net The introduction of a chloro substituent at position 5 was found to enhance antimycobacterial activity. researchgate.net

2-amino-4-chlorobenzoic acid : This precursor can be synthesized through various routes, often starting from more readily available chlorinated toluenes or anilines. A common pathway involves the chlorination of a suitable anthranilic acid derivative or the functionalization of a chlorinated benzene (B151609) ring followed by the introduction of the amino and carboxylic acid groups.

Cyclopropylamine : This precursor is a commercially available reagent. Its synthesis typically involves multi-step processes such as the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Gabriel synthesis from cyclopropyl (B3062369) bromide.

Intermediate derivatization can also be employed. For instance, the amino group of 2-amino-4-chlorobenzoic acid might be protected during the amide coupling reaction to prevent side reactions, followed by a deprotection step to yield the final product.

Exploration of Alternative Synthetic Strategies for Benzamide (B126) Analogues

While condensation reactions are standard, research continues into alternative and more efficient synthetic strategies, particularly those that offer improved yields, milder conditions, or better environmental profiles.

Nucleophilic substitution reactions provide an alternative pathway for the formation of amide bonds. In one such approach, a substituted benzoyl chloride can react with an appropriate nucleophile. For example, N-phenylbenzamides have been synthesized by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine. unair.ac.idresearchgate.net This method proceeds through a proposed imino alcohol-amide tautomerism and results in a high yield of the pure product. unair.ac.idresearchgate.net

Another strategy is the nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by a nucleophile. youtube.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups in the ortho or para positions. youtube.com For the synthesis of benzamide analogues, this could involve reacting a suitably activated chlorobenzene (B131634) derivative with an amide-containing nucleophile. The mechanism is typically an addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com

The nucleophilic acyl substitution of various aliphatic and aromatic amides can also be achieved using organolithium reagents, providing a fast and efficient route to ketones, which can be further derivatized. researchgate.net

The development of environmentally friendly synthetic methods is a major focus of modern chemistry. chemmethod.com Green chemistry principles aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. chemmethod.comtandfonline.comtandfonline.com

For benzamide synthesis, green approaches include performing reactions under solvent-free conditions. tandfonline.comtandfonline.com For instance, the N-benzoylation of amines has been successfully carried out using vinyl benzoate (B1203000) as the acyl donor without any solvent or activator, with the product being easily isolated by crystallization. tandfonline.comtandfonline.com Another green technique involves the use of ultrasonic irradiation to promote the direct condensation of benzoic acids and amines, leading to shorter reaction times and high yields. researchgate.net

The core tenets of green chemistry in this context are:

Atom Economy : Designing reactions where the maximum proportion of starting materials is incorporated into the final product.

Use of Safer Solvents : Minimizing or replacing hazardous organic solvents with water or performing reactions in solvent-free conditions.

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. sigmaaldrich.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis is a cornerstone of green chemistry, enabling efficient transformations with minimal waste. sigmaaldrich.com A variety of catalyst systems have been developed for the environmentally conscious synthesis of benzamides.

Boric Acid : Simple and inexpensive boric acid has been shown to effectively catalyze the amidation of benzoic acid. sciepub.com It is a homogeneous catalyst that allows for high yields and can be used in varying amounts to control reaction times. sciepub.com Boronic acids are also among the most commonly reported catalysts for direct amidation. ucl.ac.uk

Zirconium and Titanium Compounds : Lewis acidic catalysts like diatomite earth@IL/ZrCl4 have been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering the advantage of being reusable. researchgate.net

Manganese Catalysts : Molecular manganese catalysts have been employed for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent. rsc.org This method demonstrates a broad substrate scope and operates under eco-friendly conditions. rsc.org

Ruthenium Catalysts : Ruthenium complexes have been reported for the dehydrogenative coupling of alcohols and amines to directly form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com

Zinc-Based Catalysts : Zinc-based catalysts, such as zinc triflate and zinc acetate (B1210297), have proven efficient in synthesizing benzimidazole (B57391) derivatives, which share structural motifs with benzamides. chemmethod.com A novel zinc-based boron nitride (Zn-BNT) material has also been used as a recyclable heterogeneous catalyst for benzimidazole synthesis under microwave conditions. nih.gov

The table below summarizes various catalyst systems and their performance in green benzamide synthesis.

Catalyst SystemSubstratesReaction ConditionsKey Advantages
Boric Acid Benzoic acid, Benzylamine1-50 mol% catalyst, 8-20hSimple, high-yielding, demonstrates homogeneous catalysis. sciepub.com
Diatomite earth@IL/ZrCl4 Benzoic acids, AminesUltrasonic irradiationReusable catalyst, rapid reaction, high yields. researchgate.net
Mn(CO)5Br / Ligand Benzamides, Methanol130 °C, 12hBroad substrate scope, uses methanol as solvent and reagent. rsc.org
Ruthenium Complexes Alcohols, Amines-Dehydrogenative coupling, H2 is the only byproduct. sigmaaldrich.com
Zinc Boron Nitride (Zn-BNT) o-phenylenediamine, AldehydesMicrowave, 15 minHeterogeneous, reusable, rapid synthesis. nih.gov

These alternative strategies and green methodologies highlight the ongoing efforts to develop more sustainable and efficient routes for the synthesis of this compound and its analogues.

Green Chemistry Principles in Benzamide Synthesis

Solvent Minimization and Alternative Media in Organic Transformations

The synthesis of amide bonds, a cornerstone of pharmaceutical and chemical manufacturing, has traditionally relied on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.orgresearchgate.net However, growing environmental and health concerns have spurred significant research into minimizing or replacing these hazardous solvents. rsc.orgresearchgate.net

Solvent-minimized and solvent-free techniques represent a paradigm shift in amide synthesis. Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool. Techniques like ball-milling and twin-screw extrusion can facilitate amidation reactions in the near or total absence of solvents, offering rapid reaction times and often simplifying product isolation. ucl.ac.ukresearchgate.net For instance, a ball-milled amidation protocol was successfully translated into a large-scale continuous reactive extrusion process, demonstrating its industrial viability. ucl.ac.ukresearchgate.net Solvent-free methods may also employ catalysts like boric acid or use microwave assistance to drive reactions between carboxylic acids and amines directly. semanticscholar.orgnih.gov

Where solvents are necessary, a range of "green" alternatives have been evaluated as replacements for conventional media in amide coupling reactions. rsc.org Biomass-derived solvents are particularly attractive due to their renewable origins. bohrium.com Research has identified several promising candidates that provide comparable or even superior performance to traditional solvents, depending on the specific coupling agents and substrates used. researchgate.netrsc.org

Below is a data table summarizing alternative solvents for amide synthesis.

Solvent ClassExample SolventsPerformance Notes
Ester Ethyl acetate (EtOAc)Effective replacement for DCM and DMF in many amidation processes. rsc.org
Carbonate Dimethyl carbonate (DMC)A non-toxic solvent that can be a suitable alternative, especially with COMU as a coupling agent. researchgate.netbohrium.com
Ether 2-Methyltetrahydrofuran (2-MeTHF)A biomass-derived solvent shown to be a viable green alternative to DCM and DMF. researchgate.netrsc.orgbohrium.com
Ether Cyclopentyl methyl ether (CPME)A green and safe solvent used in enzymatic amide synthesis, achieving excellent conversions. nih.gov
Neoteric Ionic Liquids (ILs), Deep Eutectic Solvents (DESs)Have been used in amide synthesis, with some showing good recycling efficiency. bohrium.com
Aqueous WaterAn ideal green solvent, though its use in amide synthesis can be challenging. Methods using micellar conditions or water-compatible coupling systems have been developed. bohrium.com

Chemical Reactions and Derivatization Potential of Related Benzamides

The structure of this compound, featuring an aminobenzamide core, offers multiple sites for chemical modification. The aromatic ring, the primary amino group, and the secondary amide linkage all present opportunities for derivatization.

The benzene ring of chlorobenzamide derivatives is susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

Common nucleophiles used in SNAr reactions include:

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (R₂NH)

Hydroxide (OH⁻)

The relative reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is inverse to the trend seen in SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-fluorine bond. youtube.com

The 2-aminobenzamide (B116534) moiety is a versatile precursor that can undergo various oxidation and reduction reactions. A prominent oxidative pathway involves the transformation of 2-aminobenzamides into quinazolinones, an important class of N-heterocycles. rsc.org This transformation can be achieved through oxidative condensation with various partners, including alcohols, aldehydes, or ketones, often mediated by a metal catalyst. rsc.orgorganic-chemistry.org

The general mechanism involves the initial formation of an imine intermediate from the condensation of the 2-aminobenzamide with a carbonyl compound (or an alcohol that is first oxidized in situ to an aldehyde). researchgate.net This is followed by intramolecular cyclization and a final oxidation/dehydrogenation step to yield the aromatic quinazolinone ring system. researchgate.netacs.org

The table below summarizes various catalytic systems for this oxidative cyclization.

Catalyst SystemReaction PartnerSolventKey Features
Zinc-catalyzedBenzyl alcohols, AldehydesWater or other solventsProvides moderate to good yields of quinazolinones. rsc.org
Copper-catalyzedMethanolMethanol (as solvent and C1 source)Utilizes methanol as a building block in an oxygen atmosphere; environmentally friendly. researchgate.net
Ruthenium-catalyzedAminesNot specifiedDeaminative coupling of 2-aminobenzamides with amines forms quinazolinones efficiently. nih.govacs.org
Bismuth-catalyzedAldehydesEthanolAerobic conditions, good to excellent yields with excellent functional group tolerance. researchgate.net

Reduction pathways for aminobenzamides are less specific but can be predicted from standard organic transformations. Catalytic hydrogenation with catalysts like palladium, platinum, or nickel could potentially reduce the aromatic ring under harsh conditions. The amide carbonyl is generally resistant to reduction but can be reduced by powerful reducing agents like lithium aluminum hydride, although this would also affect other functional groups.

The 2-aminobenzamide scaffold is a privileged starting material for the synthesis of a wide array of structural analogues and, most notably, fused heterocyclic systems. The adjacent amino and amide groups provide the necessary functionality for cyclization reactions.

The most extensively studied application is the synthesis of quinazolinones and their derivatives. As detailed previously, this can be achieved through condensation and cyclization with various C1 and C2 sources.

From Aldehydes : The reaction of 2-aminobenzamide with an aldehyde, often catalyzed by acid, forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. acs.org This intermediate can then be oxidized to the corresponding quinazolin-4(3H)-one. organic-chemistry.org

From Alcohols : Transition-metal catalysts can facilitate the coupling of 2-aminobenzamides with alcohols. researchgate.netacs.org This process often involves an "acceptorless dehydrogenation" where the alcohol is oxidized to an aldehyde in situ, which then reacts as described above. researchgate.net

From Other Reagents : Various other protocols exist, including copper-catalyzed couplings with nitriles or three-component reactions involving isocyanides. organic-chemistry.orgacs.org

Beyond quinazolinones, the 2-amino group can be diazotized and subsequently cyclized to form 3-aryl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net The inherent reactivity of the 2-aminobenzamide structure also allows for its incorporation into more complex polyheterocyclic systems, making it a valuable building block in medicinal and materials chemistry. researchgate.netresearchgate.net

The following table provides examples of reactants used with 2-aminobenzamides to form heterocyclic systems.

Reactant(s)Resulting Heterocyclic SystemCatalyst/Conditions
Aldehydes (R-CHO)2-Substituted Quinazolinonesp-Toluenesulfonic acid, then PIDA (oxidation) organic-chemistry.org
Alcohols (R-CH₂OH)2-Substituted QuinazolinonesRu or Cu complexes (dehydrogenative coupling) nih.govacs.org
MethanolQuinazolinone (unsubstituted at C2)Copper catalyst, Cs₂CO₃ researchgate.net
Nitriles (R-CN)2-Substituted QuinazolinonesCu catalyst, tBuOK organic-chemistry.org
Nitrous Acid (from NaNO₂)1,2,3-Benzotriazin-4(3H)-onesDiazotization followed by spontaneous cyclization researchgate.net

Advanced Spectroscopic and Crystallographic Investigations

Elucidation of Molecular Structure via Spectroscopic Techniques

Spectroscopic analysis is fundamental to determining the chemical structure of a molecule. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within 2-Amino-4-chloro-N-cyclopropylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR data has been reported in the context of its synthesis as a chemical intermediate. nih.govacs.org

The experimental ¹H NMR spectrum, recorded in DMSO-d₆, shows key signals that can be assigned to specific protons in the molecule. acs.org A broad singlet observed at 8.23 ppm corresponds to the amide (N-H) proton. nih.govacs.org A doublet at 7.42 ppm with a coupling constant of J = 8.4 Hz is characteristic of one of the aromatic protons. nih.govacs.org The full assignment would also include signals for the remaining aromatic protons and the distinctive multiplets for the protons of the cyclopropyl (B3062369) ring.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.23 br s - Amide N-H
7.42 d 8.4 Aromatic C-H

Solvent: DMSO-d₆, Frequency: 400 MHz

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. While a specific experimental spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure.

Key functional groups include the primary amine (-NH₂), the secondary amide (-CONH-), the aromatic ring, and the carbon-chlorine bond (C-Cl). The N-H stretching vibrations for both the amine and amide groups are expected in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is anticipated around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. For the structurally related compound 2-amino-4-chlorobenzonitrile (B1265954), the primary NH stretches were observed at 3452 and 3363 cm⁻¹, and the C-Cl stretch was found at 782 cm⁻¹, providing a reference for the expected regions in the target molecule. analis.com.my

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine & Amide (N-H) Stretch 3200-3500
Amide (C=O) Stretch 1640-1680
Aromatic (C=C) Stretch 1450-1600
Alkyl (C-H) Stretch 2850-3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of structural features through fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁ClN₂O, corresponding to a monoisotopic mass of approximately 210.056 g/mol .

The compound has been analyzed using liquid chromatography–mass spectrometry (LC-MS). nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 210 or 211, respectively. The fragmentation of the parent ion would likely involve characteristic losses based on the structure. Plausible fragmentation pathways include the cleavage of the amide bond, leading to fragments corresponding to the aminobenzoyl portion and the cyclopropylamine (B47189) portion, as well as the loss of the cyclopropyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a substituted benzene (B151609) ring, which contains π electrons and heteroatoms (N, O, Cl) with non-bonding (n) electrons.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms into π* antibonding orbitals. A study on the related compound 2-amino-4-chlorobenzonitrile confirmed the presence of both π → π* and n → π* absorption peaks originating from the aromatic ring system. analis.com.my

Crystallographic Studies of Solid-State Molecular Architecture

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

As of now, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would unambiguously confirm its molecular connectivity and conformation in the solid state. Furthermore, it would reveal detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine and amide groups, which govern the supramolecular architecture. For instance, crystallographic analysis of related amino-chloro-aromatic compounds has provided detailed data on crystal systems, space groups, and unit cell parameters, illustrating the type of definitive structural information that would be obtained for the title compound. analis.com.myresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-amino-4-chlorobenzonitrile

Despite a comprehensive search for scholarly articles and crystallographic databases, no specific publications detailing the advanced spectroscopic and crystallographic investigations, including Hirshfeld surface analysis, for the compound “this compound” are publicly available.

Detailed structural analysis, including the determination of crystal structure and the subsequent analysis of intermolecular interactions through techniques like Hirshfeld surface analysis, requires experimental data obtained from single-crystal X-ray diffraction. This type of in-depth research has been published for structurally related molecules, such as other substituted benzamides and chloro-anilines, providing a framework for how such an analysis would be conducted. These studies typically reveal the nature and extent of hydrogen bonds, van der Waals forces, and other close contacts that govern the crystal packing of the molecules.

For instance, the analysis of similar compounds often involves:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the crystal system.

Hirshfeld Surface Analysis: A computational method used to visualize and quantify intermolecular interactions within the crystal. This analysis maps properties like dᵢ (distance to the nearest atom inside the surface), dₑ (distance to the nearest atom outside the surface), and dₙₒᵣₘ (normalized contact distance) onto the surface.

However, without a specific study on this compound, providing detailed research findings, data tables, and a thorough discussion of its unique intermolecular interactions, as requested, is not possible. The scientific record, as accessible through public search domains, currently lacks a dedicated structural report for this particular compound.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Chloro N Cyclopropylbenzamide and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. For 2-Amino-4-chloro-N-cyclopropylbenzamide, DFT calculations are instrumental in elucidating its fundamental electronic and geometric characteristics.

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the N-cyclopropyl and amide C-N bonds. Different rotational isomers, or conformers, can have distinct energy levels, and identifying the global minimum energy conformation is crucial for understanding the molecule's behavior. The presence of the cyclopropyl (B3062369) group, with its inherent ring strain, and the chloro and amino substituents on the benzene (B151609) ring, will significantly influence the conformational landscape.

Table 1: Representative Optimized Geometric Parameters for a Benzamide (B126) Derivative

This table presents typical bond lengths and angles for a benzamide derivative, calculated using DFT. The values are illustrative and representative of this class of compounds.

ParameterBond Length (Å)Bond Angle (°)
C=O1.24-
C-N (amide)1.36-
C-C (aromatic)1.39 - 1.41118 - 121
N-H (amine)1.01-
C-Cl1.74-
C-N-C (amide)-122

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the theoretical vibrational spectrum with experimental data, a detailed assignment of the spectral bands can be achieved. This correlation is invaluable for confirming the molecular structure and understanding the influence of the various functional groups on the vibrational modes. For instance, the characteristic C=O stretching frequency of the amide group and the N-H stretching frequencies of the amino group are sensitive to their chemical environment and intramolecular interactions. scirp.org

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for a Substituted Benzamide

This table provides examples of calculated vibrational frequencies and their corresponding assignments for a substituted benzamide, based on DFT calculations. These values are illustrative.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch (Amino)3505
N-H Symmetric Stretch (Amino)3410
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Amide)1685
N-H Bend (Amide)1540
C-Cl Stretch750

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

Table 3: Representative Frontier Orbital Energies and HOMO-LUMO Gap

This table shows typical HOMO and LUMO energy values and the resulting energy gap for a benzamide derivative, calculated using DFT. These are illustrative values.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a chemical reaction.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group, and positive potential around the amide and amino hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. scialert.netwalshmedicalmedia.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. mdpi.comresearchgate.net

For this compound, molecular docking simulations can be used to predict its binding mode and affinity to a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. This information is invaluable for understanding the molecule's potential biological activity and for guiding the design of more potent analogues. researchgate.net

Table 4: Illustrative Molecular Docking Results for a Benzamide Ligand with a Protein Target

This table presents a hypothetical set of results from a molecular docking simulation, showing the binding energy and key interacting residues for a benzamide ligand. These values are for illustrative purposes only.

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5Tyr234, Ser156, Leu345
2-8.2Tyr234, Gly155
3-7.9Leu345, Val201

Ligand-Target Binding Affinity Prediction Methodologies

The prediction of binding affinity is a cornerstone of computational drug discovery, enabling the ranking of compounds and the prioritization of candidates for synthesis and testing. For benzamide derivatives, researchers employ a variety of ligand-based and receptor-based methods to estimate how strongly they will bind to a target protein.

Ligand-Based Methods: These approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are used when the structure of the ligand series is known but the receptor structure may not be. nih.gov

Comparative Molecular Field Analysis (CoMFA): This technique correlates the biological activity of molecules with their 3D steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by including additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. In studies on aryl benzamide series, CoMSIA models have successfully produced high predictive correlation coefficients, indicating their robustness. nih.gov

Receptor-Based Methods: When the 3D structure of the target protein is available, receptor-based methods can provide detailed insights into the binding mode and energy.

Molecular Docking: This is the most common method, used to predict the preferred orientation (pose) of a ligand when bound to a target. nih.gov Software like AutoDock is used to perform these calculations, which yield a scoring function that estimates the binding free energy. nih.gov Docking studies on benzamide analogues have revealed binding energies in the range of -8.0 to -9.7 kcal/mol, suggesting strong interactions. nih.gov

Machine Learning Models: Advanced techniques use machine learning algorithms, such as gradient boosting, combined with structure-based interaction fingerprints to predict binding affinity with high accuracy. nih.gov These models can identify which specific interactions are most pivotal for potency. nih.gov

MethodologyDescriptionTypical Application for Benzamide Analogues
3D-QSAR (CoMFA/CoMSIA)Ligand-based method correlating molecular properties (steric, electrostatic, hydrophobic fields) with biological activity.Used to understand the structural features of aryl benzamide series molecules required for their activity as mGluR5 modulators. nih.govnih.gov
Molecular DockingReceptor-based method that predicts the binding pose and estimates the binding affinity of a ligand within a protein's active site.To elucidate the specific binding modes of benzamide derivatives in the allosteric site of mGluR5. nih.gov
Machine Learning (e.g., Gradient Boosting)Utilizes algorithms trained on existing protein-ligand complex data to predict binding affinity based on interaction features.To develop highly accurate and interpretable prediction models for ligand affinity. nih.gov

Identification of Key Binding Site Residues and Interaction Motifs

Computational studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of benzamide analogues. Molecular docking and the analysis of molecular dynamics simulations reveal the precise nature of the interactions that stabilize the protein-ligand complex. nih.govnih.gov

For aryl benzamide derivatives acting as negative allosteric modulators (NAMs) of mGluR5, a specific allosteric binding site has been characterized. nih.govnih.gov The key interactions stabilizing the ligands within this site include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. The contribution of hydrogen-bonding descriptors in some computational models reaches over 22%, highlighting their importance to potency. nih.gov

π–π Stacking: Aromatic rings on the ligands frequently engage in π–π stacking interactions, particularly with tryptophan residues like Trp945 in the mGluR5 binding site. nih.govnih.gov

Hydrophobic Contacts: The binding pocket is often lined with nonpolar residues, leading to significant hydrophobic interactions that stabilize the complex. nih.govnih.gov

Pi-Alkyl and Pi-Anion Interactions: In studies of other chloro-substituted benzamide derivatives, interactions such as pi-alkyl bonds between a chlorine atom and a histidine residue, or pi-anion interactions with a glutamate (B1630785) residue, have also been observed. nih.gov

Target ProteinKey Interacting Residues for Benzamide AnaloguesPrimary Interaction Motifs
mGluR5Pro655, Tyr659, Trp945, Phe948, Asn907, Ser654, Ser658Hydrogen bonds, π–π stacking (with Trp945), and general hydrophobic contacts. nih.govnih.gov
α-glucosidase (modeled)Glu:276, His:279, Phe:157, Tyr:344, His:348Pi-anion, pi-pi stacked, pi-pi T-shaped, and pi-alkyl interactions. nih.gov

Allosteric Binding Site Characterization

Several classes of benzamide derivatives are known to function not by competing with the natural ligand at the primary (orthosteric) site, but by binding to a distinct, secondary (allosteric) site. nih.gov This binding event modulates the receptor's response to the primary ligand.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time. nih.gov These simulations are essential for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

Dynamic Behavior and Stability Assessment of Complexes

MD simulations are performed to validate the stability of the docked poses. researchgate.net If a ligand remains closely bound to its initial docked position throughout the simulation, it provides confidence in the predicted binding mode. nih.gov Several key parameters are analyzed to quantify the stability of the complex.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A low and stable RMSD value suggests that the complex has reached equilibrium and remains stable. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could indicate instability, while low fluctuations suggest stable interactions with the ligand. researchgate.netresearchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant unfolding or conformational changes. researchgate.netresearchgate.net

Hydrogen Bond Analysis: Tracking the number of hydrogen bonds between the protein and ligand over time can confirm the stability of these key interactions. researchgate.net

MD Simulation MetricDescriptionIndication of a Stable Complex
RMSD (Root Mean Square Deviation)Measures the deviation of a selection of atoms from a reference structure over time.The RMSD value converges and plateaus, indicating the system has reached equilibrium. researchgate.net
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Low fluctuation values for residues within the binding site, suggesting stable interactions. researchgate.net
Rg (Radius of Gyration)Measures the overall compactness of the protein's structure.A consistent Rg value, indicating the protein's overall fold is maintained. researchgate.net

Conformational Changes and Binding Pathway Insights

MD simulations provide crucial insights into the conformational flexibility of both the ligand and the target protein. Studies on aryl benzamide NAMs binding to mGluR5 have shown that the ligands are stabilized in distinct "linear" and "arc" configurations within the allosteric site. nih.govnih.gov This demonstrates how a flexible ligand can adapt its shape to optimize interactions with the binding pocket.

Furthermore, these simulations can reveal subtle conformational adjustments in the protein upon ligand binding. By analyzing the trajectory of the simulation, researchers can understand how the binding of an allosteric modulator can induce changes in the protein's structure that are transmitted to the orthosteric site, ultimately affecting the receptor's activity. While full binding pathway simulations are computationally intensive, equilibrium MD simulations provide a clear picture of the stable, bound state and the key conformational features that define it. nih.gov

Structure Activity Relationship Sar Investigations in Benzamide Derivatives

Impact of Substituent Variation on Molecular Interactions

The biological activity of benzamide (B126) derivatives is intricately linked to the nature and position of substituents on the benzamide scaffold. Variations in these substituents can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interactions with biological targets.

Halogenation of the aromatic ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. In the context of benzamide derivatives, the introduction of a halogen, such as the chlorine atom at the C4-position in 2-Amino-4-chloro-N-cyclopropylbenzamide, can have profound effects.

Research into N-substituted benzamide derivatives has indicated that the presence of a chlorine atom on the benzene (B151609) ring can significantly influence the compound's biological profile. nih.gov For instance, in certain series of benzamide derivatives investigated for antiproliferative activity, the addition of a chlorine atom was found to decrease the compound's potency. nih.gov This effect is often attributed to the electron-withdrawing nature of halogens, which alters the electron density of the aromatic ring and can impact key interactions, such as hydrogen bonding and π-π stacking, with target proteins. rsc.orgrsc.org The position of the halogen is also critical; for example, studies on 4-amino-5-chloro-2-ethoxybenzamides highlight the specific substitution patterns that are explored for optimizing receptor affinity. amanote.com

The substituent attached to the amide nitrogen plays a pivotal role in defining the compound's conformational preferences and its ability to fit within a receptor's binding pocket. In this compound, the N-cyclopropyl group introduces specific steric and electronic features.

NMR studies on secondary N-cyclopropyl amides have revealed distinct conformational behaviors compared to other aliphatic secondary amides. nih.gov N-cyclopropylacetamides, for example, display a significant population (16-19%) of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in apolar solvents. nih.gov This is unusual, as steric hindrance in other secondary amides typically disfavors the cis conformation. nih.gov Furthermore, N-cyclopropyl amides tend to adopt an ortho conformation around the N-cPr bond, contrasting with the anti conformation preferred by other secondary acetamides. nih.gov These conformational constraints imposed by the cyclopropyl (B3062369) group can lock the molecule into a bioactive conformation, potentially enhancing its affinity for a target.

The steric bulk and shape of the N-substituent are critical. Studies on other benzamide series, such as isoquinoline (B145761) carboxamides, have shown that modifying the N-substituents can significantly alter binding affinity at target receptors. nih.gov For example, replacing a smaller alkyl group with a larger one, or introducing different functional groups, can impact interactions within the binding pocket. nih.govnih.gov The electronic properties of the substituent also contribute, affecting the charge distribution around the amide bond. ubaya.ac.id

Both the substituted aromatic ring and the N-cyclopropyl group are crucial for molecular recognition. The aromatic ring serves as a scaffold for key interactions, while the cyclopropyl moiety provides a defined three-dimensional structure.

The aromatic portion of the molecule, the 4-chloro-2-aminobenzamide core, engages in various non-covalent interactions. The π-system of the benzene ring can participate in π-π stacking or cation-π interactions with aromatic residues in a protein's active site. nih.gov The substituents on this ring—the amino and chloro groups—modulate its electronic properties and direct its interactions. rsc.org Electron-withdrawing substituents, for instance, have been shown to increase the strength of aromatic interactions in some systems. rsc.org The amino group can act as a hydrogen bond donor, forming critical connections with the target receptor.

The cyclopropyl group is often used in drug design as a "bioisostere" for other small alkyl groups or even phenyl rings. Its rigid, three-membered ring structure restricts conformational flexibility, which can reduce the entropic penalty upon binding and improve selectivity. This conformational rigidity can orient the rest of the molecule optimally for binding. The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent ring systems, favoring specific orientations of substituents. chemistryworld.com

MoietyKey Role in Molecular RecognitionPotential Interactions
Substituted Aromatic Ring Scaffolding and electronic interactionsπ-π stacking, cation-π, hydrogen bonding (via amino group), halogen bonding (via chloro group)
N-Cyclopropyl Group Conformational rigidity and steric bulkHydrophobic interactions, defines bioactive conformation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the SAR of benzamide derivatives and for designing new, more potent analogs.

QSAR studies involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). ubaya.ac.id

For classes of compounds like aryl benzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. By correlating these fields with biological activity (often expressed as pIC50), a predictive model is built. mdpi.com

The statistical significance of these models is evaluated using several parameters. A high cross-validated correlation coefficient (Q²) indicates good internal predictive ability, while a high non-cross-validated correlation coefficient (R²ncv) shows a good fit for the training data. nih.govmdpi.com The predicted correlation coefficient (R²pre) for a set of test compounds demonstrates the model's external predictive power. nih.gov

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of newly designed, unsynthesized analogs. nih.gov This predictive capability is a cornerstone of modern drug discovery, as it allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

For example, a CoMSIA model developed for a series of aryl benzamide derivatives acting as mGluR5 negative allosteric modulators yielded strong statistical results, indicating its reliability for predicting the activity of similar compounds. nih.govmdpi.com

Statistical ParameterDescriptionExample Value from Benzamide Study nih.govmdpi.com
(Cross-validated R²)Measures the internal predictive ability of the model. A value > 0.5 is generally considered good.0.70
R²ncv (Non-cross-validated R²)Measures the goodness of fit of the model to the training set data.0.89
R²pre (Predictive R²)Measures the predictive power of the model on an external test set.0.87

Such models can also generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. mdpi.com For instance, a map might show that a bulky, hydrophobic group is preferred in one region, while a hydrogen bond acceptor is beneficial in another. This information provides direct, actionable insights for chemists to design next-generation analogs of compounds like this compound with potentially improved modulatory effects.

Applications As Research Probes in Chemical Biology

Investigation of Enzyme Inhibition Mechanisms

The derivatives of 2-Amino-4-chloro-N-cyclopropylbenzamide have been instrumental in the development of novel antimalarial agents, which allows for a discussion of the methodologies used to investigate enzyme inhibition in this context.

Target Identification and Validation Methodologies

The primary target identified for antimalarial compounds derived from this compound is the Plasmodium falciparum P-type ATPase, PfATP4. acs.orgnih.gov This enzyme is crucial for maintaining sodium ion homeostasis in the parasite. acs.org The identification and validation of PfATP4 as the specific target for this class of inhibitors involve several key methodologies.

Metabolic Profiling: Researchers can demonstrate that the compound's effects are consistent with the known function of the target. For instance, inhibition of PfATP4 by derivative compounds leads to a distinct metabolic signature, including a measurable increase in cytosolic Na+. acs.orgnih.gov

Genetic Validation: The most definitive method for target validation involves using parasites with known mutations in the putative target gene. In the case of the dihydroquinazolinone class derived from this compound, parasites with specific mutations in PfATP4 showed altered susceptibility to the inhibitors, providing strong evidence that PfATP4 is the direct target. acs.orgnih.gov

In Vitro Enzyme Assays: Direct confirmation of target engagement is achieved through biochemical assays. Optimized analogs derived from the this compound scaffold were shown to directly inhibit the Na+-ATPase activity associated with PfATP4. acs.orgnih.gov

MethodologyDescriptionApplication to PfATP4 Target
Metabolic Profiling Analysis of metabolic changes in an organism upon compound treatment.Observation of increased cytosolic [Na+] consistent with PfATP4 inhibition. acs.orgnih.gov
Genetic Validation Use of mutant strains to confirm target-specific action.Parasites with PfATP4 mutations exhibit resistance or altered sensitivity to inhibitors. acs.orgnih.gov
Enzyme Activity Assays Direct measurement of enzyme inhibition in a biochemical system.Compounds inhibit PfATP4-associated Na+-ATPase activity in vitro. acs.orgnih.gov

Mechanistic Elucidation of Ligand-Target Interactions

Understanding how a ligand interacts with its target to inhibit its function is a central goal of chemical biology. For inhibitors derived from this compound, the mechanism of action revolves around the disruption of the catalytic cycle of the PfATP4 ion pump.

PfATP4 is a P-type ATPase that expels Na+ from the parasite's cytosol, a process essential for its survival. acs.org The binding of an inhibitor to the enzyme blocks this transport function. This leads to a cascade of downstream effects, including an increase in the internal sodium concentration, which ultimately results in parasite death. acs.org The interaction is typically characterized by high affinity and specificity, which is crucial for developing effective therapeutic agents. While the specific binding mode of these inhibitors has not been fully detailed in the available literature, the functional outcome of this interaction is well-established.

Studies in Protein-Ligand Interaction Dynamics

The study of how ligands bind to their protein targets, including the specific contacts made and any conformational changes induced, is critical for drug design and optimization.

Binding Site Characterization through Mutagenesis and Chemical Probes

Characterizing the precise binding site of an inhibitor is essential for understanding its mechanism and for enabling structure-based drug design. While specific studies detailing the binding pocket for the antimalarial derivatives of this compound on PfATP4 are part of ongoing research, several standard methodologies are employed for this purpose:

Site-Directed Mutagenesis: This technique involves systematically mutating amino acid residues in the suspected binding site of the target protein. By observing how these mutations affect the binding affinity or inhibitory activity of the compound, researchers can identify the key residues that are critical for the protein-ligand interaction.

Photo-affinity Labeling: This method uses a chemically modified version of the ligand that can be activated by light to form a covalent bond with the target protein. By subsequently digesting the protein and using mass spectrometry to identify the labeled peptide fragment, the specific residues at the binding interface can be mapped.

X-ray Crystallography and Cryo-EM: These structural biology techniques can provide a high-resolution, three-dimensional picture of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and all the atomic contacts it makes with the protein.

Exploration of Allosteric Modulation

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function.

In the context of a complex enzyme like the PfATP4 ion pump, there is significant potential for allosteric binding sites that could be targeted by inhibitors. A compound derived from the this compound scaffold could potentially act as an allosteric modulator if it:

Inhibits enzyme activity in a non-competitive manner with respect to the substrate (ATP) or the transported ion (Na+).

Binds to a site physically separate from the ion-binding or ATP-binding pockets.

Induces a conformational change that locks the enzyme in an inactive state, preventing it from completing its catalytic cycle.

Investigating such a mechanism would involve detailed kinetic studies to determine the mode of inhibition and structural studies to identify the distinct binding site. While current research on PfATP4 inhibitors focuses on direct inhibition, the exploration of allosteric mechanisms remains a viable and promising avenue for the development of novel therapeutics.

Future Research Directions and Translational Potential in Chemical Science

Development of Novel Synthetic Routes and Sustainable Methodologies for Benzamide (B126) Scaffolds

The synthesis of benzamides, including 2-Amino-4-chloro-N-cyclopropylbenzamide, traditionally relies on the coupling of a carboxylic acid and an amine, often requiring harsh reagents and generating significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. For the synthesis of benzamide scaffolds, this translates to several promising research avenues:

Catalytic Amidation: The development of novel catalysts for the direct amidation of carboxylic acids with amines, avoiding the need for stoichiometric activating agents, is a key area of research. This approach minimizes waste and improves atom economy.

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water is a cornerstone of green chemistry. Research into solvent-free mechanochemical methods or amidation in aqueous micellar systems could provide environmentally benign routes to this compound and its analogs.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and precise control over reaction parameters. The development of a continuous flow process for the synthesis of this benzamide could be a significant step towards its large-scale and sustainable production.

Synthetic ApproachKey AdvantagesRelevance to this compound
Catalytic Amidation Reduced waste, higher atom economyCould enable a more efficient coupling of 2-amino-4-chlorobenzoic acid and cyclopropylamine (B47189).
Solvent-Free/Aqueous Synthesis Minimized environmental impactOffers a greener alternative to traditional organic solvent-based syntheses.
Flow Chemistry Improved safety, scalability, and controlFacilitates large-scale, on-demand production with high purity.

Refinement of Computational Models for Enhanced Predictive Power in Drug Design

Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the design of new therapeutic agents. For a compound like this compound, with its potential for biological activity, the refinement of computational models is a critical future direction.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Future research could involve the synthesis of a library of analogs of this compound to develop robust QSAR models. These models, in turn, can be used to predict the activity of virtual compounds and prioritize them for synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. A pharmacophore model for this class of benzamides could be developed based on the structure of known active compounds or the active site of a target protein. This model would serve as a 3D query for virtual screening of large compound libraries to identify novel hits with similar interaction patterns.

Computational MethodApplication in Drug DesignPotential for this compound
QSAR Predicts biological activity based on chemical structure.Development of predictive models to guide the synthesis of more potent analogs.
Pharmacophore Modeling Identifies key 3D features for biological activity.Can be used to virtually screen for new compounds with similar therapeutic potential.
Molecular Docking Predicts the binding mode of a ligand to a protein target.Elucidates potential protein targets and guides structure-based design.

Exploration of New Structural Motifs Based on the Benzamide Core

The versatility of the benzamide core allows for extensive structural modifications to explore new chemical space and modulate biological activity. Future research will focus on the rational design and synthesis of novel structural motifs based on the this compound scaffold.

Bioisosteric Replacements: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry. For the target compound, several bioisosteric modifications could be explored:

Amide Bond Isosteres: The amide bond can be replaced with other groups like esters, ketones, or various five-membered heterocycles (e.g., oxadiazoles, triazoles) to improve metabolic stability and modulate binding interactions.

Aromatic Ring Scaffolds: The aminobenzamide core could be replaced with other heterocyclic systems that mimic its electronic and steric properties, potentially leading to novel compounds with improved selectivity or pharmacokinetic profiles.

Cyclopropyl (B3062369) Ring Analogs: The cyclopropyl group, known for its unique conformational and electronic properties, can be replaced with other small, strained rings or linear alkyl chains to probe the importance of this moiety for biological activity.

The exploration of these new structural motifs will be guided by computational predictions and driven by the development of efficient synthetic methodologies.

Advanced Methodologies for Investigating Molecular Recognition and Dynamics at the Atomic Level

A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Future research will leverage advanced experimental and computational techniques to elucidate the intricacies of its molecular recognition and dynamics.

Experimental Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of the compound in complex with its target protein, revealing the precise binding mode and key intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope and characterize the dynamics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to quantify the kinetics and thermodynamics of binding events in real-time, providing valuable information on the affinity and specificity of the interaction.

Computational Simulations:

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the binding process, revealing the conformational changes that occur upon binding and the role of solvent molecules in the interaction.

Free Energy Calculations: Advanced computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to accurately predict the binding affinity of analogs, thereby guiding lead optimization.

By combining these advanced methodologies, researchers can gain a comprehensive understanding of the molecular basis of action for this compound, paving the way for the design of next-generation compounds with enhanced therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.